4,6-dichloro-N,N-dimethylquinazolin-2-amine
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Overview
Description
4,6-Dichloro-N,N-dimethylquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N,N-dimethylquinazolin-2-amine typically involves the chlorination of quinazoline derivatives followed by N,N-dimethylation. One common method includes the reaction of 4,6-dichloroquinazoline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-dimethylquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,6-Dichloro-N,N-dimethylquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N,N-dimethylquinazolin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
4,6-Dichloro-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91539-84-3 |
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Molecular Formula |
C10H9Cl2N3 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)10-13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
GWRNNOAVVQUOTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl |
Origin of Product |
United States |
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